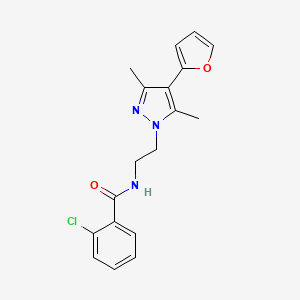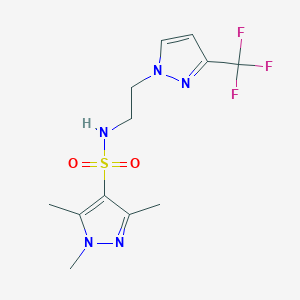
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and agrochemicals. This compound features a pyrazole core substituted with trifluoromethyl and sulfonamide groups, which contribute to its unique chemical properties and biological activities.
作用机制
Target of Action
The primary target of this compound is the mitochondrial electron transport system complex II (succinic dehydrogenase complex) . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a proton gradient that drives ATP synthesis.
Mode of Action
The compound acts by inhibiting the mitochondrial electron transport system complex II . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the energy-dependent processes in the cell are compromised, leading to cell death.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the mitochondrial electron transport system complex II . This leads to a decrease in ATP production, disrupting energy-dependent cellular processes, and ultimately leading to cell death. The cellular effects would include energy depletion and disruption of normal cellular functions.
生化分析
Biochemical Properties
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide acts through the inhibition of the mitochondrial electron transport system complex II (succinic dehydrogenase complex) . This interaction disrupts the normal biochemical reactions within the pests, leading to their demise .
Cellular Effects
The compound’s effects on cells are primarily due to its disruption of the mitochondrial electron transport system . This can lead to a decrease in ATP production, affecting various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the succinic dehydrogenase complex in the mitochondrial electron transport chain . This binding inhibits the normal function of the enzyme, disrupting ATP production and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not readily degrade, allowing it to exert its effects on pests for an extended period .
Dosage Effects in Animal Models
Higher doses would likely result in more pronounced disruption of the mitochondrial electron transport system .
Metabolic Pathways
Given its mechanism of action, it likely interacts with enzymes involved in the mitochondrial electron transport chain .
Transport and Distribution
Given its lipophilic nature, it may be able to readily cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its mechanism of action . Here, it can bind to the succinic dehydrogenase complex and disrupt the normal function of the electron transport chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the nucleophile used.
科学研究应用
1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is used in the development of pesticides and herbicides, leveraging its ability to disrupt biological processes in pests and weeds.
Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- **1,3,5-trimethyl-N-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- **1,3,5-trimethyl-N-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased efficacy in its applications.
属性
IUPAC Name |
1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5O2S/c1-8-11(9(2)19(3)17-8)23(21,22)16-5-7-20-6-4-10(18-20)12(13,14)15/h4,6,16H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGOCNAJJKERGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
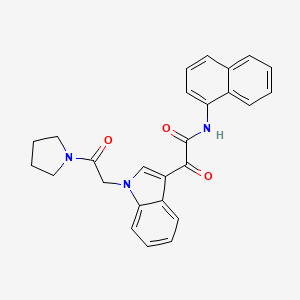
![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)
![4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2937847.png)
![3-(dimethylamino)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2937849.png)
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)
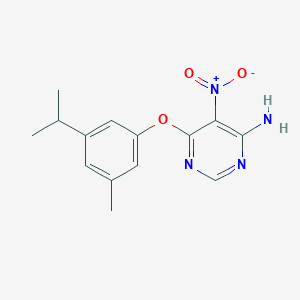

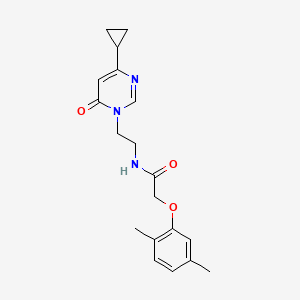
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)
